![molecular formula C11H15ClN2O B3306331 5-amino-2-chloro-N-(2-methylpropyl)benzamide CAS No. 926256-91-9](/img/structure/B3306331.png)
5-amino-2-chloro-N-(2-methylpropyl)benzamide
Overview
Description
5-amino-2-chloro-N-(2-methylpropyl)benzamide is a chemical compound with the molecular formula C11H15ClN2O. It has a molecular weight of 226.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-amino-2-chloro-N-(2-methylpropyl)benzamide is 1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-amino-2-chloro-N-(2-methylpropyl)benzamide is a powder that is stored at room temperature . Its molecular weight is 226.71 .Scientific Research Applications
Chemical Properties and Synthesis
“5-amino-2-chloro-N-(2-methylpropyl)benzamide” is a chemical compound with the CAS Number: 34810-93-0 . It is typically stored at room temperature and comes in a powder form . The synthesis of this compound involves the reaction of 2-Chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide with NH4Cl and iron powder .
Intermediate in Drug Synthesis
Benzylamide sulfonamide compounds, which include “5-amino-2-chloro-N-(2-methylpropyl)benzamide”, are important intermediates in the synthesis of many drugs . They have attracted significant attention in the pharmaceutical industry .
Crystallography Studies
This compound has been used in crystallography studies . Its molecular structure has been analyzed and documented, providing valuable information for researchers in the field .
Antioxidant Activities
There is evidence that derivatives of this compound exhibit antioxidant activities . This makes it a potential candidate for further research in the development of antioxidant drugs .
Antibacterial Activities
In addition to its antioxidant properties, derivatives of “5-amino-2-chloro-N-(2-methylpropyl)benzamide” have also shown antibacterial activities . This suggests potential applications in the development of new antibacterial agents .
Chelating Activity
The compound has been studied for its Fe2+ chelating activity . This property could be useful in various applications, including the treatment of diseases related to iron overload .
Safety and Hazards
properties
IUPAC Name |
5-amino-2-chloro-N-(2-methylpropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)6-14-11(15)9-5-8(13)3-4-10(9)12/h3-5,7H,6,13H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJSEBCVTSKMQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CC(=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2-chloro-N-(2-methylpropyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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